PD180970

Catalog No.
S547888
CAS No.
287204-45-9
M.F
C21H15Cl2FN4O
M. Wt
429.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD180970

CAS Number

287204-45-9

Product Name

PD180970

IUPAC Name

6-(2,6-dichlorophenyl)-2-(4-fluoro-3-methylanilino)-8-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C21H15Cl2FN4O

Molecular Weight

429.3 g/mol

InChI

InChI=1S/C21H15Cl2FN4O/c1-11-8-13(6-7-17(11)24)26-21-25-10-12-9-14(20(29)28(2)19(12)27-21)18-15(22)4-3-5-16(18)23/h3-10H,1-2H3,(H,25,26,27)

InChI Key

SLCFEJAMCRLYRG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

6-(2,6-Dichlorophenyl)-2-((4-fluoro-3-methylphenyl)amino)-8-methylpyrido(2,3-d)pyrimidin-7(8H)-one, PD 180970, PD-180970, PD180970

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl)F

The exact mass of the compound 6-(2,6-Dichlorophenyl)-2-[(4-Fluoro-3-Methylphenyl)amino]-8-Methylpyrido[2,3-D]pyrimidin-7(8h)-One is 428.06069 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PD180970 is a highly potent, ATP-competitive pyrido[2,3-d]pyrimidine derivative recognized primarily for its dual inhibition of the Bcr-Abl tyrosine kinase (IC50 ~5 nM) and Src family kinases (IC50 ~0.8 nM) . Unlike first-generation single-target inhibitors, PD180970 was originally developed to target Src but demonstrated exceptional cross-reactivity with both wild-type and mutant forms of p210 Bcr-Abl. For procurement professionals and laboratory managers, this compound serves as a critical, high-purity reference standard (≥98%) in hematological oncology research, particularly in high-throughput screening panels and cellular models where standard therapies fail due to acquired kinase domain mutations .

Generic substitution with first-generation baseline inhibitors like imatinib (STI571) frequently fails in advanced resistance modeling and multikinase screening workflows. Imatinib strictly requires the closed, inactive conformation of the Bcr-Abl activation loop to bind, rendering it highly susceptible to steric hindrance from common point mutations[1]. In contrast, PD180970 binds independently of the activation loop conformation, allowing it to maintain sub-nanomolar to low-nanomolar potency against several clinically relevant imatinib-resistant Bcr-Abl mutations, such as A380T [2]. Furthermore, imatinib lacks cellular activity against Src-family kinases, making PD180970 an indispensable procurement choice for assays requiring simultaneous suppression of interconnected Src and Abl signaling pathways [1].

Maintained Potency Against Imatinib-Resistant Bcr-Abl Mutants (A380T)

PD180970 maintains high potency against clinically relevant imatinib-resistant Bcr-Abl mutations. For the GST-Abl-A380T mutant, PD180970 exhibits an IC50 of 43 nM, which is nearly identical to its wild-type potency[1]. In contrast, the A380T mutation induces a 14-fold increase in the IC50 for imatinib, rendering the standard comparator ineffective in these specific mutant models [1].

Evidence DimensionInhibition of GST-Abl-A380T (IC50)
Target Compound Data43 nM
Comparator Or BaselineImatinib (14-fold resistance shift vs wild-type)
Quantified DifferencePD180970 maintains wild-type potency; Imatinib loses efficacy by 14-fold
ConditionsIn vitro kinase assay using GST-Abl-A380T mutant

Procuring PD180970 is essential for screening panels and cellular models where first-generation inhibitors fail due to specific kinase domain mutations.

Dual Src-Family and Bcr-Abl Kinase Targeting

Unlike imatinib, which lacks cellular activity against Src-family kinases, PD180970 was originally developed as a Src inhibitor and demonstrates exceptional potency against Src with an IC50 of 0.8 nM [1]. It simultaneously inhibits Bcr-Abl (IC50 = 5 nM) , making it a highly effective dual-action compound for complex signaling models.

Evidence DimensionSrc Kinase Inhibition (IC50)
Target Compound Data0.8 nM
Comparator Or BaselineImatinib (No activity against Src-family kinases)
Quantified DifferenceSub-nanomolar Src inhibition vs. complete lack of Src activity
ConditionsIn vitro biochemical kinase assay

Buyers requiring simultaneous suppression of Src and Abl signaling pathways must select PD180970 over pure Abl inhibitors like imatinib.

Conformational Binding Independence for Structural Assays

Structural and kinetic analyses reveal that imatinib exclusively binds the closed (inactive) conformation of the Bcr-Abl activation loop, requiring significant P-loop rearrangement [1]. In contrast, the binding of PD180970 is independent of the activation loop conformation. This structural flexibility reduces the contact surface area requirement and minimizes P-loop displacement, making it a more robust and reproducible binder across varying assay conditions and mutant kinase domains [1].

Evidence DimensionKinase Conformation Binding Requirement
Target Compound DataBinds independently of activation loop conformation
Comparator Or BaselineImatinib (Requires closed/inactive conformation)
Quantified DifferenceBroader conformational tolerance and reduced P-loop rearrangement for PD180970
ConditionsCrystallographic and kinase domain binding models

For structural biology and rational drug design workflows, PD180970 provides a critical, active-conformation-tolerant reference standard that avoids the restrictive binding requirements of imatinib.

High DMSO Solubility for High-Throughput Screening Workflows

For laboratory workflow integration, PD180970 exhibits excellent solubility in dimethyl sulfoxide (DMSO), reaching concentrations up to 90 mg/mL (approximately 210 mM) with sonication. This highly concentrated stock capability ensures minimal solvent toxicity when diluted into aqueous biological assays, providing a significant handling advantage over less soluble lipophilic kinase inhibitors that require higher, potentially cytotoxic DMSO volumes to achieve working concentrations.

Evidence DimensionMaximum DMSO Solubility
Target Compound Data90 mg/mL (210 mM)
Comparator Or BaselineStandard lipophilic kinase inhibitors (often limited to <20 mg/mL)
Quantified DifferenceAllows for >1000x dilution factors in aqueous media while maintaining efficacy
ConditionsDMSO solvent, with sonication at room temperature

High DMSO solubility streamlines compound library preparation and minimizes solvent-induced artifacts in sensitive cellular assays, reducing assay failure rates.

Imatinib-Resistant CML Cell Line Modeling

Because PD180970 maintains potency against specific Bcr-Abl kinase domain mutations (e.g., A380T) that cause a 14-fold resistance shift for imatinib, it is a necessary reference inhibitor for culturing and assaying imatinib-resistant K562 or Ba/F3 cell lines in oncology procurement workflows [1].

Dual Src/Abl Pathway Suppression Assays

With an IC50 of 0.8 nM for Src and 5 nM for Bcr-Abl, PD180970 is ideally suited for in vitro models requiring simultaneous blockade of both kinase families. This makes it a necessary procurement choice over first-generation inhibitors like imatinib, which lack Src activity entirely [2].

Structural Biology and Type-II Kinase Inhibitor Development

Since PD180970 binds independently of the activation loop's inactive conformation, it serves as a crucial crystallographic and biochemical reference standard for teams designing next-generation, conformationally flexible tyrosine kinase inhibitors[3].

High-Throughput Screening (HTS) Library Preparation

Due to its high solubility in DMSO (up to 90 mg/mL), PD180970 is highly compatible with automated liquid handling systems and HTS workflows. It allows for the creation of highly concentrated stock solutions, minimizing solvent-induced cytotoxicity in downstream aqueous assays.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

428.0606947 Da

Monoisotopic Mass

428.0606947 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TSO2IAD7WJ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Other CAS

287204-45-9

Wikipedia

Pd-180970

Dates

Last modified: 08-15-2023
1: Corbin AS, Griswold IJ, La Rosée P, Yee KW, Heinrich MC, Reimer CL, Druker BJ, Deininger MW. Sensitivity of oncogenic KIT mutants to the kinase inhibitors MLN518 and PD180970. Blood. 2004 Dec 1;104(12):3754-7. Epub 2004 Aug 10. PubMed PMID: 15304388.
2: La Rosée P, Corbin AS, Stoffregen EP, Deininger MW, Druker BJ. Activity of the Bcr-Abl kinase inhibitor PD180970 against clinically relevant Bcr-Abl isoforms that cause resistance to imatinib mesylate (Gleevec, STI571). Cancer Res. 2002 Dec 15;62(24):7149-53. PubMed PMID: 12499247.
3: Huang M, Dorsey JF, Epling-Burnette PK, Nimmanapalli R, Landowski TH, Mora LB, Niu G, Sinibaldi D, Bai F, Kraker A, Yu H, Moscinski L, Wei S, Djeu J, Dalton WS, Bhalla K, Loughran TP, Wu J, Jove R. Inhibition of Bcr-Abl kinase activity by PD180970 blocks constitutive activation of Stat5 and growth of CML cells. Oncogene. 2002 Dec 12;21(57):8804-16. PubMed PMID: 12483533.
4: Nimmanapalli R, O'Bryan E, Huang M, Bali P, Burnette PK, Loughran T, Tepperberg J, Jove R, Bhalla K. Molecular characterization and sensitivity of STI-571 (imatinib mesylate, Gleevec)-resistant, Bcr-Abl-positive, human acute leukemia cells to SRC kinase inhibitor PD180970 and 17-allylamino-17-demethoxygeldanamycin. Cancer Res. 2002 Oct 15;62(20):5761-9. PubMed PMID: 12384536.
5: Dorsey JF, Jove R, Kraker AJ, Wu J. The pyrido[2,3-d]pyrimidine derivative PD180970 inhibits p210Bcr-Abl tyrosine kinase and induces apoptosis of K562 leukemic cells. Cancer Res. 2000 Jun 15;60(12):3127-31. PubMed PMID: 10866298.

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